molecular formula C32H40N6O9 B1447892 Suc-Ala-Val-Pro-Phe-pNA CAS No. 95192-38-4

Suc-Ala-Val-Pro-Phe-pNA

Cat. No.: B1447892
CAS No.: 95192-38-4
M. Wt: 652.7 g/mol
InChI Key: XHKDLQZINZYZQD-QIBSBUDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Suc-Ala-Val-Pro-Phe-pNA” is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .


Molecular Structure Analysis

The molecular formula of this compound is C30H36N6O9 . It contains a total of 89 bonds, including 49 non-H bonds, 20 multiple bonds, 15 rotatable bonds, 8 double bonds, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .


Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow under alkaline conditions . Sigma uses the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5, when using 4-nitroanilide substrates in enzyme assays .


Physical and Chemical Properties Analysis

This compound appears as a white to faint yellow powder . It has a molecular weight of 624.6 and a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .

Scientific Research Applications

Enzymatic Activity and Substrate Specificity

Suc-Ala-Val-Pro-Phe-pNA is a synthetic peptide substrate involved in the study of enzyme kinetics and substrate specificity. It has been used to investigate the substrate specificities of different enzymes, such as peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein (FKBP). Research indicates that while the isomerization activities show little dependence on certain amino acids for cyclophilin, the FKBP-catalyzed isomerization exhibits a marked dependence, suggesting distinct substrate specificities within this family of enzymes. Suc-Ala-Leu-Pro-Phe-pNA emerged as a particularly reactive substrate for FKBP, aiding in accurate determination of inhibitory constants for tight-binding inhibitors of FKBP (Harrison & Stein, 1990).

Proteolytic Enzyme Characterization

The compound has been utilized in the purification and characterization of enzymes like prolyl oligopeptidase from bovine lens. These enzymes, which exhibit specificity in hydrolyzing elastase substrates, play a role in processes like lens transparency and cataract formation. The study of their substrate specificity, inhibitor susceptibility, and molecular characteristics can provide insights into their biological functions and potential therapeutic applications (Sharma & Ortwerth, 1994).

Mechanism of Action

Target of Action

Suc-Ala-Val-Pro-Phe-pNA is a synthetic peptide that primarily targets various proteases, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin . These enzymes play crucial roles in protein degradation and turnover, which are essential processes in cellular function and homeostasis.

Mode of Action

The interaction of this compound with its targets involves the cleavage of the peptide by the protease enzymes. The cleavage of this compound by these enzymes releases 4-nitroaniline , a yellow compound that can be detected spectrophotometrically . This cleavage and subsequent release of 4-nitroaniline serve as a measure of the activity of the target enzymes .

Biochemical Pathways

The action of this compound primarily affects the proteolytic pathways in the cell. By serving as a substrate for various proteases, it influences protein degradation processes. For instance, it has been used to identify new proteolytic activity in yeast mutants . Additionally, it is a substrate for peptidyl prolyl cis-trans isomerases (PPIases), which catalyze the cis-trans isomerization of X-Pro peptide bonds .

Pharmacokinetics

It is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The cleavage of this compound by target enzymes results in the release of 4-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative readout of enzyme activity . Therefore, the primary molecular effect of this compound’s action is the modulation of protease activity, which can have downstream effects on protein turnover and other cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the solvent used . It is recommended to prepare aqueous solutions of this compound immediately prior to use , suggesting that it may be unstable over extended periods in solution. Additionally, its enzymatic cleavage can be influenced by the pH and temperature of the reaction environment .

Safety and Hazards

Suc-Ala-Val-Pro-Phe-pNA is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Suc-Ala-Val-Pro-Phe-pNA plays a crucial role in biochemical reactions as a substrate for several proteolytic enzymes. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The interaction with these enzymes involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline, which can be measured spectrophotometrically at 405-410 nm . This interaction is essential for studying the activity and specificity of these enzymes in various biochemical assays.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells, it can affect enzyme activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the cleavage of this compound by chymotrypsin can lead to changes in protein degradation pathways, affecting overall cellular function . Additionally, its interaction with cathepsin G can influence immune cell function and inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of proteolytic enzymes. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process is highly specific and depends on the enzyme’s active site configuration. For instance, chymotrypsin exhibits a high affinity for this compound due to its ability to recognize and bind to the specific amino acid sequence . This specificity is crucial for studying enzyme kinetics and inhibitor screening.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its activity for several months under optimal conditions. Repeated freeze-thaw cycles can lead to degradation and reduced efficacy in enzymatic assays .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it serves as an effective substrate for studying enzyme activity without causing significant adverse effects. At high doses, it can lead to toxic effects and interfere with normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound can cause cellular toxicity and affect overall animal health . It is essential to optimize the dosage to achieve accurate and reliable results in enzyme assays.

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase, which play roles in protein degradation and processing . The cleavage of this compound by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the cell. This interaction is crucial for understanding the metabolic flux and regulation of proteolytic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s succinyl group increases its water solubility, facilitating its transport across cellular membranes . Once inside the cell, it can localize to specific compartments where proteolytic enzymes are active. This distribution is essential for its function as a substrate in enzymatic assays.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles such as lysosomes, where proteolytic enzymes like cathepsin G are active . This localization is crucial for its role in studying enzyme activity within different cellular compartments. Additionally, the succinyl group on this compound can affect its stability and localization within the cell.

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N6O9/c1-19(2)28(36-29(42)20(3)33-26(39)15-16-27(40)41)32(45)37-17-7-10-25(37)31(44)35-24(18-21-8-5-4-6-9-21)30(43)34-22-11-13-23(14-12-22)38(46)47/h4-6,8-9,11-14,19-20,24-25,28H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,43)(H,35,44)(H,36,42)(H,40,41)/t20-,24-,25-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKDLQZINZYZQD-QIBSBUDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.